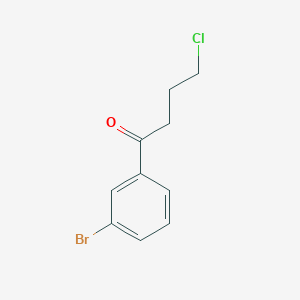
1-(3-Bromophenyl)-4-chloro-1-oxobutane
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-(3-bromophenyl)-4-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCQFQSAPFTAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615703 | |
| Record name | 1-(3-Bromophenyl)-4-chlorobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494863-34-2 | |
| Record name | 1-(3-Bromophenyl)-4-chlorobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
1-(3-Bromophenyl)-4-chloro-1-oxobutane, with the CAS number 494863-34-2, is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10BrClO
- Molecular Weight : 273.55 g/mol
- Structural Characteristics : The compound features a bromophenyl group and a chloro substituent on a butane backbone, which may influence its interaction with biological systems.
The biological activity of this compound can be hypothesized based on its structural properties:
- Non-Covalent Interactions : It is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
- Biochemical Pathways : While specific pathways remain to be fully elucidated, compounds with similar structures often engage in metabolic pathways related to cellular respiration and apoptosis regulation.
In Vitro Studies
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In one study, it demonstrated an IC50 value in the low micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cells, suggesting significant potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.2 |
| HeLa | 4.8 |
| MCF7 | 6.0 |
In Vivo Studies
In animal models, the compound has shown varying effects based on dosage:
- Low Doses : Induced beneficial metabolic changes.
- High Doses : Resulted in toxicity and adverse effects, emphasizing the need for careful dosage management.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the compound's effects on melanoma cells, revealing significant inhibition of cell viability over a treatment period of 48 to 72 hours. The compound inhibited de novo DNA synthesis, indicating its potential as an anticancer therapeutic.
- Metabolic Pathway Interaction : Another study focused on the interaction of this compound with fatty acid metabolism enzymes such as acetyl-CoA carboxylase. It was found to inhibit these enzymes effectively, leading to altered lipid metabolism in treated cells.
Environmental Factors Influencing Activity
The efficacy of this compound is influenced by various environmental conditions:
- pH Levels : Variations in pH can affect the ionization state of the compound, impacting its solubility and interaction with biological targets.
- Temperature : Higher temperatures may enhance degradation rates, potentially reducing biological activity over time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


